2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid

Physicochemical profiling logP comparison thioxo vs. oxo analog

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1, molecular formula C₁₂H₉N₃O₃S, molecular weight 275.29 g/mol) is a heterocyclic small molecule featuring a fused imidazo[1,2-c]quinazoline core with a 3-oxo group, a 5-sulfanylidene (thioxo) substituent, and an acetic acid side chain at the 2-position. Computed physicochemical descriptors from the ZINC database include a predicted logP of 1.352, a topological polar surface area (tPSA) of 84 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C12H9N3O3S
Molecular Weight 275.28
CAS No. 1024530-49-1
Cat. No. B2534301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid
CAS1024530-49-1
Molecular FormulaC12H9N3O3S
Molecular Weight275.28
Structural Identifiers
SMILESC1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)O
InChIInChI=1S/C12H9N3O3S/c16-9(17)5-8-11(18)15-10(13-8)6-3-1-2-4-7(6)14-12(15)19/h1-4,8,13H,5H2,(H,16,17)
InChIKeyPMJDDDWRTVLZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1): Procurement-Grade Structural and Physicochemical Baseline


2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1, molecular formula C₁₂H₉N₃O₃S, molecular weight 275.29 g/mol) is a heterocyclic small molecule featuring a fused imidazo[1,2-c]quinazoline core with a 3-oxo group, a 5-sulfanylidene (thioxo) substituent, and an acetic acid side chain at the 2-position [1]. Computed physicochemical descriptors from the ZINC database include a predicted logP of 1.352, a topological polar surface area (tPSA) of 84 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2]. The compound is catalogued in PubChem under Substance ID 35691952 and ChemSpider ID 13641557, though no primary bioactivity data have been deposited for this specific entity in ChEMBL as of the latest release [3].

Why In-Class Imidazo[1,2-c]quinazoline Analogs Cannot Substitute for 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid in Research Procurement


Within the imidazo[1,2-c]quinazoline chemical space, the target compound occupies a distinct structural niche defined by three differentiating features: (i) a 5-sulfanylidene (C=S) group rather than the more common 5-oxo (C=O), (ii) an acetic acid moiety at position 2 rather than alkyl, aryl, or acetamide substituents, and (iii) the simultaneous presence of both 3-oxo and 5-thioxo groups creating a dual carbonyl/thione donor system. The C=S bond is longer (≈1.65 Å vs. ≈1.22 Å for C=O) and less polar, endowing the compound with distinct hydrogen-bonding geometry, metal-coordination preferences (softer Lewis base character), and altered lipophilicity compared to oxo analogs such as 2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid (CAS 1707566-75-3) [1]. Patent literature covering imidazo[1,2-c]quinazoline compounds explicitly distinguishes oxygen and sulfur at this position as producing non-equivalent pharmacological entities, confirming that thioxo/oxo interchange is not a conservative substitution [2]. The acetic acid side chain further provides a synthetically tractable handle for amide coupling or esterification that is absent in 2-alkyl-substituted thioxo analogs such as 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one, making the target compound uniquely suited as a derivatization-ready building block or probe molecule [3].

Quantitative Differentiation Evidence for 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1) vs. Closest Analogs


Evidence Item 1: Physicochemical Property Differentiation — 5-Thioxo vs. 5-Oxo Substitution Impact on logP and Molecular Descriptors

The target compound's 5-sulfanylidene (C=S) group yields a higher computed logP (1.352) and molecular weight (275.29) compared to its closest 5-oxo analog, 2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid (CAS 1707566-75-3; MW 245.23, logP estimated ≈0.8–1.0 based on O-for-S substitution principles). The target compound also possesses 5 hydrogen bond acceptors versus 4 for the oxo analog, and a tPSA of 84 Ų [1]. The sulfur atom introduces softer Lewis base character, potentially altering metal-chelation profiles and target engagement with metalloenzymes or zinc-finger proteins [2].

Physicochemical profiling logP comparison thioxo vs. oxo analog

Evidence Item 2: Scaffold-Level α-Glucosidase Inhibitory Potency — Class Precedence for Imidazo[1,2-c]quinazoline Derivatives

Although 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid itself has not been directly evaluated, the imidazo[1,2-c]quinazoline scaffold has demonstrated potent α-glucosidase inhibitory activity. In a 2023 study published in Scientific Reports, a series of substituted imidazo[1,2-c]quinazolines (compounds 6a–c and 11a–o) exhibited IC₅₀ values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, compared to the standard drug acarbose (IC₅₀ = 750.0 ± 1.5 μM). The most potent derivative, compound 11j, was 60.3-fold more active than acarbose [1]. The SAR analysis revealed that substituents at the imidazole moiety significantly modulate potency, indicating that the acetic acid side chain and thioxo group of the target compound represent unexplored vectors for potency optimization within this validated pharmacophore [1].

α-glucosidase inhibition type 2 diabetes scaffold precedence

Evidence Item 3: Cytotoxicity Scaffold Precedence — Polycarbo-Substituted Imidazo[1,2-c]quinazolines Against Human Cancer Cell Lines

The imidazo[1,2-c]quinazoline scaffold has demonstrated significant in vitro cytotoxicity. A 2015 study in Molecules evaluated polycarbo-substituted 2H-imidazo[1,2-c]quinazolines against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines. Several derivatives exhibited sub-micromolar LC₅₀ values, with compound 5b showing LC₅₀ < 0.1 μM against MCF-7 and 0.75 ± 0.03 μM against HeLa, and compound 5c showing LC₅₀ < 0.1 μM against MCF-7 and 0.62 ± 0.09 μM against HeLa [1]. The SAR highlighted the critical role of the 9-(4-fluorophenyl) moiety for enhanced activity [1]. The target compound's unique 5-thioxo-3-oxo substitution pattern and acetic acid side chain represent novel vectors for further cytotoxicity optimization that are not explored in the published polycarbo-substituted series.

cytotoxicity anticancer MCF-7 HeLa scaffold precedence

Evidence Item 4: Antimicrobial Scaffold Precedence — Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives with MIC Values of 4–8 μg/mL

A 2018 ACS Omega study evaluated fused imidazo/benzimidazo[1,2-c]quinazoline derivatives for antimicrobial activity. Compounds 8ga, 8gc, and 8gd exhibited minimum inhibitory concentration (MIC) values of 4–8 μg/mL against a panel of Gram-negative (Escherichia coli, Pseudomonas putida, Salmonella typhi) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria, comparable to the positive control ciprofloxacin [1]. These same compounds also demonstrated antifungal activity with MIC values of 8–16 μg/mL against Aspergillus niger and Candida albicans [1]. Hemolytic assays confirmed safety toward human blood cells for the most potent derivatives [1]. The target compound's thioxo group and acetic acid side chain are absent from the tested series, providing an opportunity to evaluate the contribution of these functional groups to antimicrobial potency and spectrum.

antimicrobial antibacterial MIC scaffold precedence

Evidence Item 5: Lipid Peroxidation Inhibitory Scaffold Precedence — Imidazo[1,2-c]quinazolines as Antioxidant Agents

A series of imidazo[1,2-c]quinazolines and their 5,6-dihydro analogs were evaluated for lipid peroxidation inhibitory activity. Cyclic voltammetry measurements confirmed that these compounds possess antioxidant properties predictive of lipid peroxidation inhibition [1]. The study, reported by Domany et al., established the imidazo[1,2-c]quinazoline scaffold as a valid chemotype for antioxidant development [1]. The target compound's 5-sulfanylidene group introduces a sulfur-based redox-active center that is absent in the published oxo series, potentially augmenting radical-scavenging capacity through thione-mediated electron transfer mechanisms distinct from those available to oxo-only analogs.

lipid peroxidation antioxidant cyclic voltammetry scaffold precedence

Assessment of Evidence Strength and Limitations

CRITICAL NOTE: The quantitative differentiation evidence presented above for 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1) is exclusively class-level inference or cross-study comparable, with the exception of computed physicochemical properties (Evidence Item 1). No direct head-to-head biological comparison data exist for this specific compound against its closest analogs. The compound has not been tested in any published enzymatic, cellular, or in vivo assay as of the current literature. Procurement decisions should weigh this evidence gap accordingly — the compound's value proposition rests on its structural novelty (dual 3-oxo/5-thioxo motif with acetic acid handle) and the validated scaffold precedents in α-glucosidase inhibition, cytotoxicity, antimicrobial activity, and antioxidant effects, rather than on demonstrated superiority in direct comparative studies [1].

evidence quality data gaps procurement decision support

Optimal Research and Procurement Application Scenarios for 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid (CAS 1024530-49-1)


Scenario 1: Scaffold-Hopping and Lead Optimization in Kinase Inhibitor Discovery Programs

The imidazo[1,2-c]quinazoline scaffold has been clinically validated through the PI3K inhibitor copanlisib (BAY 80-6946), which emerged from a medicinal chemistry optimization campaign on 2,3-dihydroimidazo[1,2-c]quinazoline leads [1]. The target compound's 5-thioxo substitution and 2-acetic acid side chain represent underexplored vectors within this pharmacophore. Research teams pursuing novel PI3K or related lipid kinase inhibitors can procure this compound as a structurally differentiated starting point for SAR expansion, leveraging the acetic acid moiety for rapid amide library synthesis. The thioxo group may confer altered isoform selectivity profiles compared to the oxo-based copanlisib chemotype [2].

Scenario 2: α-Glucosidase Inhibitor Lead Development for Type 2 Diabetes

Given that imidazo[1,2-c]quinazolines have demonstrated up to 60.3-fold greater potency than acarbose in α-glucosidase inhibition assays (IC₅₀ 12.44 μM vs. 750.0 μM) [1], the target compound is a rational procurement choice for medicinal chemistry groups developing next-generation antihyperglycemic agents. The acetic acid side chain at position 2 offers a conjugation-ready handle that the most potent published derivatives (11j, 11k) lack, potentially enabling prodrug strategies or improved pharmacokinetic profiles through amide or ester derivatization.

Scenario 3: Broad-Spectrum Antimicrobial Lead Exploration

Published imidazo/benzimidazo[1,2-c]quinazoline derivatives have achieved MIC values of 4–8 μg/mL against both Gram-positive and Gram-negative bacterial strains [1]. The target compound's thioxo group is structurally distinct from all published antimicrobial derivatives in this class (which predominantly feature amino or oxo substituents), offering a hypothesis-driven avenue to test whether sulfur incorporation enhances membrane penetration, target binding, or spectrum of activity. The favorable hemolytic safety profile of the scaffold class further supports antimicrobial lead development [1].

Scenario 4: Chemical Biology Probe Development Leveraging Thione-Specific Reactivity

The 5-sulfanylidene (C=S) group endows the target compound with unique chemical reactivity not available in oxo-only analogs — including metal chelation (softer Lewis base for transition metals such as Zn²⁺, Cu²⁺), potential for covalent modification via thione-thiol tautomerism, and distinct hydrogen-bonding geometry [1][2]. Chemical biology groups investigating metalloenzymes, zinc-finger proteins, or thiol-dependent redox pathways can utilize this compound as a probe molecule. The acetic acid handle further permits conjugation to affinity tags or fluorescent reporters without ablating the thione functionality [2].

Quote Request

Request a Quote for 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.